molecular formula C6H3BrClN3 B580892 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine CAS No. 1260669-88-2

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine

Cat. No. B580892
M. Wt: 232.465
InChI Key: BNIZMXNWASRUGU-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a chemical compound that has been studied for its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine involves alkylation reactions under phase transfer catalysis conditions . The systematic optimization of the molecules has resulted in the identification of compounds with nanomolar inhibitory activity .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine has been elucidated on the basis of different spectral data, X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine include the reaction with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) which allows the isolation of the expected regioisomers compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine have been refined by the incorporation of solubilizing groups .

Scientific Research Applications

Pharmacological Applications

Compounds with a tri- and tetra-substituted imidazole scaffold, related to "5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine", are recognized for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for the release of proinflammatory cytokines. Selective inhibitors are sought for their potential therapeutic applications in reducing inflammation. The design, synthesis, and activity studies of these compounds have been extensively reviewed, with a focus on crystal structures of p38 in complex with small organic ligands, demonstrating the importance of the imidazole scaffold in achieving high binding selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Applications in Organic Synthesis and Catalysis

The versatility of heterocyclic N-oxide derivatives, including those synthesized from imidazole, highlights their significance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, designing catalysts for asymmetric synthesis, and offering medicinal benefits such as anticancer and anti-inflammatory activities. The significance of heterocyclic N-oxide motifs in drug development underscores the broad utility of imidazole derivatives in advanced chemistry and pharmacology (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Contributions to Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, closely related to "5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine", serves as a crucial heterocyclic nucleus in medicinal chemistry. This framework has yielded a variety of bioactive molecules, such as the successful kinase inhibitor ponatinib. The review of structure-activity relationships (SAR) related to this scaffold offers insights into developing novel compounds with enhanced pharmacokinetics profiles and efficacy (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Future Directions

The future directions for the study of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine include further exploration of its pharmacological potential . There is also interest in the development of new synthetic approaches and the exploration of its antimicrobial features .

properties

IUPAC Name

5-bromo-2-chloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIZMXNWASRUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine

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